REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[N:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[CH2:11][C:12]([CH3:15])([OH:14])[CH3:13].C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[NH2:2][C:3]1[N:8]=[CH:7][C:6]([O:9][CH2:11][C:12]([CH3:15])([OH:14])[CH3:13])=[CH:5][CH:4]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
Br.NC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
597 mg
|
Type
|
reactant
|
Smiles
|
ClCC(C)(O)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
cesium carbonate
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The vial was cooled to ambient and the solvent
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo (rotary evaporator/mechanical pump)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insolubles
|
Type
|
WASH
|
Details
|
rinsing well with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by HPLC on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 2% to 10% methanol/methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=N1)OCC(C)(O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |